REACTION_CXSMILES
|
C([CH:6]1[C:10](=[O:11])[CH2:9][N:8]([CH2:12][CH2:13][CH3:14])[C:7]1=[O:15])(OCC)=O.C(#N)C.O=C1CC(=O)CN1>C(OCC)(=O)C>[CH2:12]([N:8]1[CH2:9][C:10](=[O:11])[CH2:6][C:7]1=[O:15])[CH2:13][CH3:14]
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Name
|
3-carboethoxy-1-propyl-2,4-dioxopyrrolidine
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Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(N(CC1=O)CCC)=O
|
Name
|
methoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NCC(C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating for 1.5 hours the volatiles
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
were removed under aspirator vacuum
|
Type
|
ADDITION
|
Details
|
This solution was added dropwise to a refluxing mixture of 2-amino-3-methylbenzonitrile from Example 1(0.48 g) and p-toluenesulfonic acid (36 mg) in toluene (10 ml)
|
Type
|
CUSTOM
|
Details
|
to collect water
|
Type
|
CUSTOM
|
Details
|
evolved in the reaction as the azeotrope with toluene
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
excess toluene was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
After separation of the layers
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave an orange gum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(CC(C1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |